![molecular formula C14H9ClF2O2 B2564383 (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1097076-61-3](/img/structure/B2564383.png)
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 1097076-61-3 . It has a molecular weight of 282.67 . The IUPAC name for this compound is (4-chlorophenyl)[3-(difluoromethoxy)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is 1S/C14H9ClF2O2/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17/h1-8,14H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone and its derivatives have been the subject of various studies focusing on their synthesis and structural characterization. These compounds are synthesized through various chemical reactions, including the Friedel–Crafts acylation, and are characterized using spectroscopic techniques. The synthesis process often explores the efficiency of different catalysts and reaction conditions to optimize yield and purity. Characterization involves confirming the structure through spectroscopic methods and X-ray crystallography, which provides insights into the molecular geometry, electronic structure, and potential functional applications of these compounds (Zabiulla et al., 2016).
Biological Activities
Research into the biological activities of methanone derivatives, including (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, has demonstrated their potential in antimicrobial and antioxidant applications. Studies have shown that these compounds possess significant antimicrobial properties against a variety of bacterial and fungal species. Their antioxidant activity is evaluated using various assays, indicating their potential in scavenging free radicals and acting as effective antioxidants. Such properties suggest their application in the development of new therapeutic agents with antimicrobial and antioxidant capabilities (G. Thirunarayanan, 2016).
Antitubercular Activities
Methanone derivatives have also been investigated for their antitubercular activities. Studies focus on synthesizing and testing these compounds against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Some derivatives have shown promising minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of M. tuberculosis. This research highlights the potential of (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone derivatives in contributing to the development of new antitubercular agents (N. Dwivedi et al., 2005).
Molecular Docking and Quantum Chemical Studies
Further research into (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone derivatives involves molecular docking and quantum chemical studies to explore their interactions with biological molecules and to predict their reactivity. These studies help in understanding the molecular basis of their biological activities, facilitating the design of more potent and selective compounds. Through computational methods such as Density Functional Theory (DFT), researchers can predict the stability, electronic structure, and reactivity of these compounds, guiding the synthesis of novel derivatives with improved biological activities (C. Sivakumar et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIGEFGLKTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

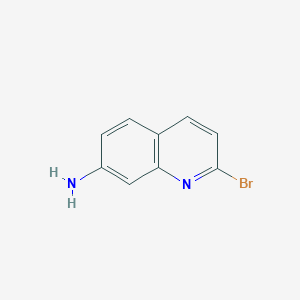
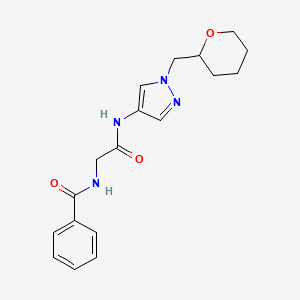
![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
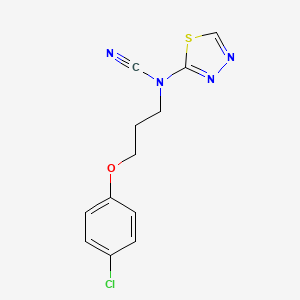
![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)
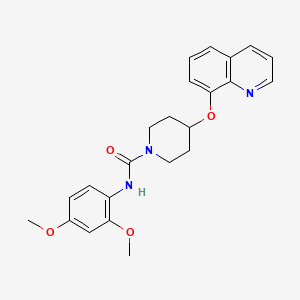
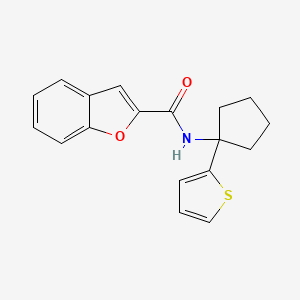
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)
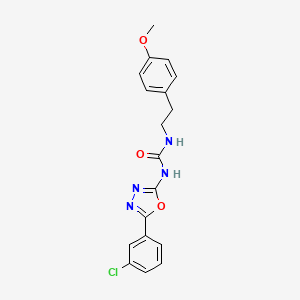
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)